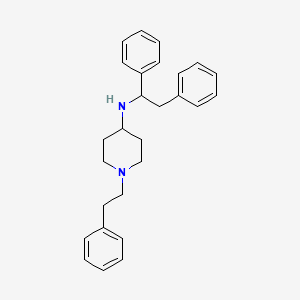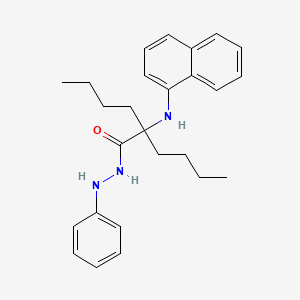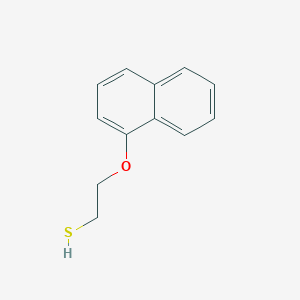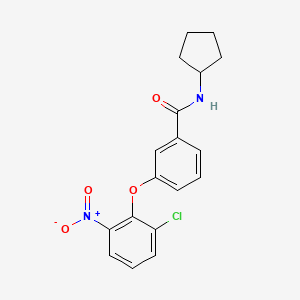![molecular formula C18H21NO3 B5086744 3-(4-acetylphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5086744.png)
3-(4-acetylphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-acetylphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione is a chemical compound that belongs to the class of bicyclic compounds. It is commonly known as tacrine and is used as a research tool in the field of neuroscience. Tacrine has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease.
Mecanismo De Acción
Tacrine works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease. In addition, tacrine has been shown to have antioxidant properties, which may also contribute to its therapeutic effects.
Biochemical and Physiological Effects
Tacrine has been shown to improve cognitive function in patients with Alzheimer's disease. It has also been shown to have antioxidant properties, which may help to protect the brain from damage caused by free radicals. In addition, tacrine has been shown to increase the levels of nerve growth factor, a protein that plays a key role in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of tacrine is that it is a well-established research tool in the field of neuroscience. It has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease, and its mechanism of action is well understood. However, one limitation of tacrine is that it can have toxic effects at high doses, which can limit its use in lab experiments.
Direcciones Futuras
There are several future directions for research on tacrine. One area of research is the development of new derivatives of tacrine that have improved therapeutic properties and fewer side effects. Another area of research is the development of new methods for delivering tacrine to the brain, such as through the use of nanoparticles or other drug delivery systems. Finally, there is a need for further research on the long-term effects of tacrine on cognitive function and brain health.
Métodos De Síntesis
Tacrine can be synthesized through a multistep process that involves the reaction of 4-bromoacetophenone with 1,2,3,4-tetrahydroisoquinoline to form 4-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetophenone. This compound is then reacted with methylmagnesium bromide to form 3-(4-acetylphenyl)-1,2,3,4-tetrahydroisoquinoline. Finally, the compound is oxidized with potassium permanganate to form tacrine.
Aplicaciones Científicas De Investigación
Tacrine has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease. Tacrine has also been studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia.
Propiedades
IUPAC Name |
3-(4-acetylphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-11(20)12-5-7-13(8-6-12)19-15(21)14-9-10-18(4,16(19)22)17(14,2)3/h5-8,14H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFXKXMACUFYPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3CCC(C2=O)(C3(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2-thienyl)acetamide](/img/structure/B5086665.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-methyl-N-phenylpropanamide](/img/structure/B5086671.png)
![3-benzyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5086677.png)

![N-(3-methoxyphenyl)-3-{1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5086698.png)
![N-[3-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5086708.png)
![N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5086717.png)

![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5086726.png)

![N-cyclopentyl-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5086736.png)


